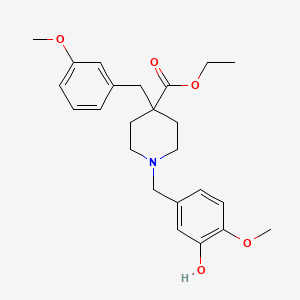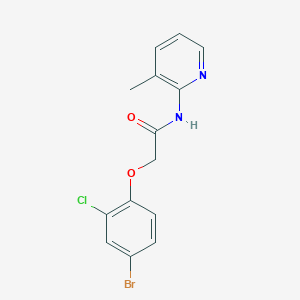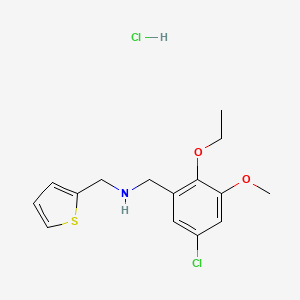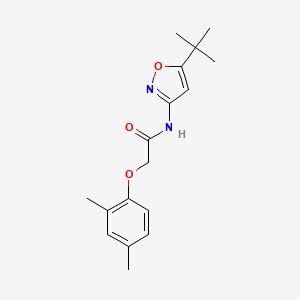
ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate
説明
Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as HOCPCA, is a synthetic compound that has been widely studied for its potential therapeutic applications. HOCPCA belongs to the class of piperidinecarboxylic acid derivatives and has been found to possess a range of biological activities that make it a promising candidate for drug development.
作用機序
The mechanism of action of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it has been proposed that ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate exerts its biological activities through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation and cell proliferation.
Biochemical and Physiological Effects
ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has also been found to reduce the levels of glucose and lipids in the blood, suggesting potential applications in the treatment of diabetes and metabolic disorders.
実験室実験の利点と制限
One of the major advantages of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is its high potency and selectivity. ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to be highly effective in inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. However, one of the limitations of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the study of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One area of research could be to investigate the potential applications of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in the treatment of metabolic disorders such as diabetes and obesity. Another area of research could be to explore the potential applications of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies could be conducted to elucidate the mechanism of action of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate and to identify potential targets for drug development.
科学的研究の応用
Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anti-cancer activities. ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been found to have potential applications in the treatment of neuropathic pain and inflammatory diseases.
特性
IUPAC Name |
ethyl 1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-4-30-23(27)24(16-18-6-5-7-20(14-18)28-2)10-12-25(13-11-24)17-19-8-9-22(29-3)21(26)15-19/h5-9,14-15,26H,4,10-13,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCUHMRLOGGXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)OC)O)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(3-methoxybenzyl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B4735660.png)

![N-(3-chloro-4-methoxyphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4735680.png)
![N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4735690.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4735693.png)

![4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4735700.png)



![2-anilino-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4735712.png)


![2-(4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4735735.png)